molecular formula C18H21N3O2 B2600052 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 2034511-94-7

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2600052
CAS No.: 2034511-94-7
M. Wt: 311.385
InChI Key: XPOSONMSRRVRPJ-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic chemical reagent designed for research and development purposes. This compound features a pyrimidine ring, a privileged scaffold in medicinal chemistry known for its versatility in interacting with various biological targets. Pyrimidine-containing compounds have demonstrated significant therapeutic potential across a wide spectrum of areas, including as anti-infectives, anticancer agents, and treatments for neurological disorders (c) . The molecular structure integrates a tetrahydro-2H-pyran (pyran) moiety. The 4H-pyran scaffold is recognized in research as a core structure with reported antitumoral, antibacterial, and antioxidant properties in various derivatives (c) . This combination of a pyrimidine head group with a central pyran core makes this compound a valuable building block for researchers in drug discovery and chemical biology. It is intended for use in the synthesis of novel molecules, screening assays, and investigating structure-activity relationships. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-phenyl-N-(2-pyrimidin-5-ylethyl)oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(21-9-6-15-12-19-14-20-13-15)18(7-10-23-11-8-18)16-4-2-1-3-5-16/h1-5,12-14H,6-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOSONMSRRVRPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as Grignard reagents for the formation of carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine moiety or the phenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrimidine moieties exhibit significant anticancer properties. The presence of the pyrimidine ring in 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide suggests potential activity against cancer cell lines. Research has shown that similar compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Inhibition of Enzymatic Activity

Compounds with similar structures have been identified as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibitors of PARP are of particular interest in cancer therapy, especially for tumors with defective DNA repair pathways . The specific mechanism by which This compound operates remains to be elucidated but is an area of active research.

Neuroprotective Effects

Pyrimidine derivatives have also been studied for their neuroprotective properties. Preliminary findings suggest that the compound may exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress . This application is particularly relevant given the increasing prevalence of neurological disorders globally.

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine-based compounds demonstrated that derivatives similar to This compound exhibited potent cytotoxicity against human breast cancer cell lines. The study highlighted the structure-activity relationship (SAR) that suggested modifications to the phenyl ring could enhance anticancer activity .

Case Study 2: Enzyme Inhibition

In a comparative analysis, researchers synthesized several tetrahydropyran derivatives and tested their efficacy as PARP inhibitors. The results indicated that compounds with structural similarities to This compound showed promising inhibition rates, supporting further investigation into their therapeutic potential in cancer treatment .

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

(a) Tetrahydro-2H-pyran (THP) Derivatives
  • N-(4-(3-(4-Fluorophenyl)ureido)phenyl)-N-methyltetrahydro-2H-pyran-4-carboxamide (HR442508)
    • Structure : Shares the THP-carboxamide backbone but replaces the pyrimidin-5-yl-ethyl group with a fluorophenyl-ureido-phenyl moiety.
    • Properties : The fluorophenyl group enhances metabolic stability and binding to aromatic-rich targets (e.g., kinase ATP pockets). The ureido linker improves solubility compared to the pyrimidine-ethyl chain in the target compound .
    • Applications : Used in preclinical studies for inflammatory diseases due to its urea-based hydrogen-bonding capacity.
(b) Pyrimidinecarboxamide Analogs
  • 6-Methyl-N-(4-methylphenyl)-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
    • Structure : Features a thioxo-pyrimidine ring instead of a pyrimidin-5-yl group and a 4-methylphenyl substituent.
    • Properties : The thioxo group increases electron density, enhancing interactions with metal ions in enzymatic active sites. However, reduced solubility compared to the target compound’s pyrimidine-ethyl chain .
    • Activity : Demonstrates antifungal activity against Candida albicans (MIC = 8 µg/mL), attributed to the thioxo group’s metal-chelating ability .

Substituent Effects on Bioactivity

Compound Key Substituents Bioactivity/Advantages Limitations
Target Compound Pyrimidin-5-yl-ethyl, THP-phenyl High conformational rigidity; potential for CNS penetration Limited solubility due to hydrophobic phenyl groups
HR442508 Fluorophenyl-ureido Enhanced metabolic stability; anti-inflammatory activity Lower cell permeability due to polar urea group
6-Methyl-N-(4-methylphenyl)-... Thioxo-pyrimidine, 4-methylphenyl Antifungal activity (MIC = 8 µg/mL) Toxicity concerns in mammalian cells
EP 4 056 588 A1 Derivatives Cyclopropyl-fluorobenzamide Kinase inhibition (IC₅₀ < 100 nM) Complex synthesis requiring chiral resolution

Key Research Findings

  • Crystallographic Insights: Pyrimidine derivatives with aminomethyl substituents (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing bioactive conformations. The target compound’s pyrimidin-5-yl-ethyl chain may adopt similar folded conformations .
  • Biological Performance: Thioxo-pyrimidinecarboxamides show superior antifungal activity but higher cytotoxicity (CC₅₀ = 50 µM) compared to non-thioxo analogs (CC₅₀ > 100 µM) .

Biological Activity

4-Phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_2

This compound features a pyrimidine ring, a tetrahydropyran moiety, and a carboxamide functional group, which are crucial for its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific mechanisms of action for this compound have not been extensively documented; however, studies on related compounds suggest potential interactions with:

  • Enzyme Inhibition : Compounds containing pyrimidine rings are known to inhibit enzymes such as PARP (Poly(ADP-ribose) polymerase), which plays a role in DNA repair mechanisms .
  • Antiparasitic Activity : Similar carboxamide derivatives have shown promise in targeting parasitic infections by disrupting metabolic pathways .
  • Antitumor Activity : The structural components may also suggest potential activity against cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Antiparasitic Activity

A study examining the biological activity of related compounds found that modifications in the structure significantly influenced their efficacy against parasites. For instance, the introduction of polar functionalities improved aqueous solubility and metabolic stability, leading to enhanced antiparasitic effects .

CompoundEC50 (μM)Activity Description
Compound A0.064High potency against Plasmodium falciparum
Compound B0.115Moderate potency, structural analog
This compoundTBDUnder investigation

Antitumor Activity

In vitro studies on structurally similar compounds have demonstrated antiproliferative effects on various cancer cell lines. For example, compounds targeting HDAC (Histone Deacetylases) have shown promising results in inhibiting tumor growth .

Cell LineIC50 (μM)Compound Tested
MCF7 (Breast Cancer)10.5Pyrimidine derivative
A549 (Lung Cancer)8.3Related carboxamide

Case Studies

  • Case Study on Antiparasitic Efficacy : In a mouse model study, a related compound demonstrated a significant reduction in parasitemia levels when administered at doses of 40 mg/kg over four days, suggesting that structural modifications can lead to enhanced efficacy against malaria .
  • Case Study on Antitumor Effects : A series of pyrimidine derivatives were tested against various cancer cell lines, revealing that compounds with similar functional groups exhibited IC50 values in the low micromolar range, indicating potential for further development as anticancer agents .

Q & A

Q. What are the critical steps in synthesizing 4-phenyl-N-(2-(pyrimidin-5-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide?

The synthesis involves multi-step protection-deprotection strategies. For example:

  • Tetrahydro-2H-pyran protection : React (S)-methyl 5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate with 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate in dry dichloromethane to protect the hydroxyl group .
  • Reductive amination : Use lithium aluminum hydride (LAH) in THF under ice-salt bath conditions to reduce esters to alcohols, followed by purification via aqueous workup .
  • Coupling reactions : Employ propionyl chloride under basic conditions to introduce the pyrimidin-5-yl ethylamine moiety .

Q. How can researchers ensure purity during synthesis?

Key purification methods include:

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates .
  • Recrystallization : Triturate final products with diethyl ether or methanol to achieve ≥98% purity, verified by HPLC .
  • Analytical validation : Confirm purity via NMR (e.g., 1^1H, 13^{13}C) and mass spectrometry (HRMS) .

Q. What spectroscopic techniques are essential for structural confirmation?

  • NMR : 1^1H NMR to identify protons on the tetrahydro-2H-pyran ring (δ 1.5–4.5 ppm) and pyrimidine (δ 8.5–9.0 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches at ~1650–1750 cm1^{-1} and N-H bending at ~3300 cm1^{-1} .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydropyran ring and confirm hydrogen bonding in crystal lattices .

Advanced Research Questions

Q. How can reaction yields be optimized for the pyrimidine coupling step?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura coupling with aryl boronic acids .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to enhance nucleophilic substitution rates .
  • Temperature control : Optimize reflux conditions (e.g., 80–100°C in acetone) to minimize side reactions .

Q. What strategies resolve contradictions in biological activity data?

  • Dose-response studies : Perform IC50_{50} assays across multiple concentrations (e.g., 0.1–100 µM) to validate receptor binding .
  • Off-target profiling : Use kinase panels or GPCR screens to rule out non-specific interactions .
  • Metabolic stability assays : Assess liver microsomal degradation to correlate in vitro vs. in vivo efficacy .

Q. How can stereochemical integrity be maintained during synthesis?

  • Chiral auxiliaries : Introduce (S)- or (R)-configured intermediates (e.g., THP-protected alcohols) to control stereocenters .
  • Enantiomeric analysis : Use chiral HPLC columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess (>99%) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
  • ADMET prediction : Apply QSAR models in software like Schrödinger’s QikProp to estimate logP (2.5–3.5) and solubility (<10 µg/mL) .

Q. How should researchers address environmental hazards during disposal?

  • Waste segregation : Separate halogenated byproducts (e.g., chloro derivatives) for incineration .
  • Biodegradation studies : Use OECD 301D shake-flask tests to assess aerobic degradation in wastewater .

Methodological Resources

  • Synthetic protocols : Refer to optimized procedures in peer-reviewed journals (e.g., J. Med. Chem.) .
  • Safety data : Follow guidelines from PubChem and ECHA for handling acute toxicity (H302) and environmental hazards (H410) .
  • Analytical standards : Use USP-certified reference materials for calibration .

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